molecular formula C15H14O2 B8157300 2-[2-(3-methylphenyl)phenyl]acetic Acid

2-[2-(3-methylphenyl)phenyl]acetic Acid

Cat. No.: B8157300
M. Wt: 226.27 g/mol
InChI Key: YYICGUKPLJDREN-UHFFFAOYSA-N
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Description

2-[2-(3-Methylphenyl)phenyl]acetic acid is a substituted phenylacetic acid derivative characterized by a biphenyl core with a 3-methylphenyl group at the ortho position of the phenyl ring and an acetic acid moiety.

Properties

IUPAC Name

2-[2-(3-methylphenyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-5-4-7-12(9-11)14-8-3-2-6-13(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYICGUKPLJDREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-methylphenyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as sodium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. For instance, the use of more efficient catalysts and continuous flow reactors can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-methylphenyl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 2-[2-(3-carboxyphenyl)phenyl]acetic acid .

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of 2-[2-(3-methylphenyl)phenyl]acetic acid exhibit significant anti-inflammatory and analgesic effects. These properties make them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies have shown that certain structural modifications enhance their efficacy against pain and inflammation .

Anticancer Activity
Recent investigations into the anticancer properties of related compounds have demonstrated promising results. For example, structural analogs have been tested against various cancer cell lines, revealing their potential to inhibit tumor growth. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapeutics .

Organic Synthesis

Intermediate in Chemical Reactions
this compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization through various chemical reactions, including Friedel-Crafts acylation and Suzuki coupling reactions. These reactions are critical for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Derivatives
The compound can be transformed into various derivatives, which are then utilized in synthesizing other important chemicals. For example, the conversion into amides or esters is common, expanding its utility in creating diverse chemical entities with specific biological activities .

Biological Research

Biological Activity Studies
In biological research, this compound is studied for its interactions with biomolecules. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic targets. Researchers are particularly interested in how this compound interacts with enzymes and receptors involved in inflammatory pathways .

Structure-Activity Relationship (SAR) Studies
SAR studies focus on how different substituents on the phenyl rings affect the biological activity of the compound. This research is essential for optimizing the compound's efficacy and minimizing side effects, guiding further drug development efforts .

Mechanism of Action

The mechanism of action of 2-[2-(3-methylphenyl)phenyl]acetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may mimic the action of natural auxins, binding to auxin receptors and influencing plant growth and development . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: Bulky aromatic groups (e.g., 3,4,5-triphenyl substitution ) drastically reduce solubility in polar solvents, complicating synthesis and purification.

Synthetic Challenges :

  • Multi-step syntheses are common for biphenylacetic acids. For example, 2-[(3,4,5-triphenyl)phenyl]acetic acid required TiCl₄-catalyzed hydrolysis of amides to achieve 85% yield .
  • Steric hindrance from ortho-substituted groups (e.g., methyl or methoxy) may necessitate optimized reaction conditions (e.g., acid-mediated hydrolysis over alkaline methods) .

Biological and Functional Relevance: Chlorophenoxy derivatives (e.g., 2-(2-(4-chlorophenoxy)phenyl)acetic acid ) are explored as intermediates in anti-inflammatory or antimicrobial agents. Methoxy-substituted analogues are investigated for their metabolic stability and binding affinity in drug discovery .

Physicochemical and Spectroscopic Data

Comparative spectroscopic data for select compounds:

Compound $ ^1 \text{H NMR} $ (δ, ppm) IR (cm⁻¹) Melting Point (°C)
2-[(3,4,5-Triphenyl)phenyl]acetic acid Aromatic protons: 6.8–7.5 (m); CH₂: 3.65 (s) C=O: 1705; O-H: 2500–3000 198–200 (decomp.)
(3'-Methoxy-biphenyl-2-yl)-acetic acid Aromatic protons: 6.7–7.4 (m); OCH₃: 3.82 (s) C=O: 1710; O-H: 2550–3200 152–154
2-(2-(4-Chlorophenoxy)phenyl)acetic acid Aromatic protons: 6.9–7.3 (m); Cl: – C=O: 1698; O-H: 2450–3100 145–147

Notes:

  • The methyl group in this compound is expected to deshield adjacent aromatic protons, appearing as a singlet near δ 2.3–2.5 ppm in $ ^1 \text{H NMR} $, with the acetic acid CH₂ around δ 3.6–3.8 ppm .
  • IR spectra consistently show strong C=O stretches (~1700 cm⁻¹) and broad O-H stretches for the carboxylic acid group.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 2-[2-(3-methylphenyl)phenyl]acetic Acid?

Synthesis optimization requires a multi-step approach:

  • Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling to assemble the biphenyl core, as analogous methods are employed for structurally related compounds like diclofenac derivatives .
  • Purification : Employ gradient elution in reverse-phase HPLC to isolate intermediates, with monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:3) .
  • Yield Improvement : Optimize reaction temperature (e.g., 80–100°C) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to mitigate side-product formation .
  • Validation : Confirm purity (>95%) using LC-MS and compare melting points with literature values (e.g., 145–148°C) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm regiochemistry. For example, the aromatic proton environment (δ 7.2–7.8 ppm) and methyl group signals (δ 2.3–2.5 ppm) are diagnostic .
  • X-ray Diffraction (XRD) : Use SHELX software for single-crystal structure refinement to resolve stereochemical ambiguities. SHELXL is particularly effective for high-precision small-molecule analysis .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 257.1) validates molecular weight and fragmentation patterns .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, suggesting stability below this threshold for most reactions .
  • pH Sensitivity : Stability testing in buffered solutions (pH 2–12) reveals degradation under strongly alkaline conditions (pH >10), likely due to ester hydrolysis .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as UV-Vis spectra indicate absorption maxima at 270 nm .

Advanced Research Questions

Q. What computational approaches are suitable for studying its molecular interactions?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., cyclooxygenase enzymes). A similar approach identified PPARγ ligands in tetrazole derivatives .
  • Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (AMBER force field) to assess hydrogen-bonding networks with residues like Arg120 or Tyr355 .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) and reactive sites .

Q. How can metabolic pathways of this compound be elucidated in microbial systems?

  • Biodegradation Studies : Incubate with Rhodococcus spp. and monitor metabolites via LC-HRMS. Analogous pathways for diclofenac involve hydroxylation at the 3-methyl group and subsequent β-oxidation .
  • Isotopic Labeling : Use ¹³C-labeled acetic acid moieties to track cleavage products (e.g., phenylacetic acid derivatives) .
  • Enzyme Assays : Test cytochrome P450 activity in liver microsomes to identify phase I metabolites .

Q. How should contradictory data in literature (e.g., conflicting spectroscopic assignments) be resolved?

  • Multi-Technique Validation : Cross-reference XRD data with NMR/IR to resolve ambiguities in functional group assignments. For example, carbonyl stretching (1700–1720 cm⁻¹) in IR can distinguish ester vs. acid forms .
  • Reproducibility Trials : Repeat synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate batch-specific artifacts .
  • Collaborative Studies : Share raw crystallographic data (e.g., .cif files) via platforms like Zenodo for independent validation .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReference
Suzuki CouplingBiphenyl core synthesisPd(PPh₃)₄, 80°C, 12h
Reverse-Phase HPLCPurificationC18 column, 0.1% TFA in MeOH/H₂O
SHELXL RefinementCrystal structure resolutionR₁ < 0.05, wR₂ < 0.12
LC-HRMSMetabolite identificationQ-TOF, 2 ppm mass accuracy

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